molecular formula C21H16ClNO4 B2652222 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide CAS No. 903197-18-2

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide

Cat. No.: B2652222
CAS No.: 903197-18-2
M. Wt: 381.81
InChI Key: ZELWQJKEOPICBR-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-oxo-2H-chromene-4-carboxylic acid, which is then reacted with 1-benzofuran-3-amine under specific conditions to form the intermediate product. This intermediate is further reacted with 2-methylpropanoyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound also interacts with various signaling pathways, modulating inflammatory responses and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is unique due to its combined structural features of coumarin and benzofuran, along with the presence of a chloro group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c1-11(2)21(25)23-19-13-5-3-4-6-16(13)27-20(19)15-10-18(24)26-17-8-7-12(22)9-14(15)17/h3-11H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWQJKEOPICBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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